molecular formula C23H21ClN2O2 B10865682 3-(4-chlorophenyl)-5-ethyl-N-(furan-2-ylmethyl)-1-methyl-1H-indole-2-carboxamide

3-(4-chlorophenyl)-5-ethyl-N-(furan-2-ylmethyl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B10865682
M. Wt: 392.9 g/mol
InChI Key: ZLTQTWPBNBIFNU-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-ethyl-N-(2-furylmethyl)-1-methyl-1H-indole-2-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, an ethyl group, a furylmethyl group, and an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-ethyl-N-(2-furylmethyl)-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-ethyl-N-(2-furylmethyl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-5-ethyl-N-(2-furylmethyl)-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-ethyl-N-(2-furylmethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-5-ethyl-N-(2-furylmethyl)-1-methyl-1H-indole-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its indole core is a common motif in many biologically active compounds, making it a valuable scaffold for drug development.

Properties

Molecular Formula

C23H21ClN2O2

Molecular Weight

392.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-ethyl-N-(furan-2-ylmethyl)-1-methylindole-2-carboxamide

InChI

InChI=1S/C23H21ClN2O2/c1-3-15-6-11-20-19(13-15)21(16-7-9-17(24)10-8-16)22(26(20)2)23(27)25-14-18-5-4-12-28-18/h4-13H,3,14H2,1-2H3,(H,25,27)

InChI Key

ZLTQTWPBNBIFNU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=C2C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CO4)C

Origin of Product

United States

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